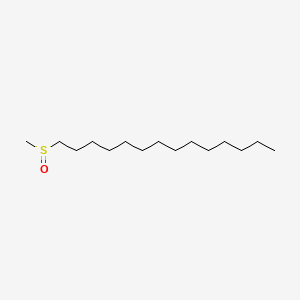![molecular formula C7H5N3O3 B14158820 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione CAS No. 40338-57-6](/img/structure/B14158820.png)
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with hydroxyl and keto functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the compound can be synthesized via the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has shown potential as an inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms. This makes it a promising candidate for cancer therapy.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby compromising the DNA repair process in cancer cells . This leads to genomic instability and cell death, making it an effective anticancer agent.
Comparison with Similar Compounds
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be compared with other similar compounds such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also exhibits PARP-1 inhibitory activity and has been studied for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound is used in cancer treatment.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This derivative has shown potential as an inhibitor of various enzymes and is being explored for its therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP-1, making it a valuable compound in the field of medicinal chemistry.
Properties
CAS No. |
40338-57-6 |
|---|---|
Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-8-3-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
InChI Key |
MZNZFJADIFXDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


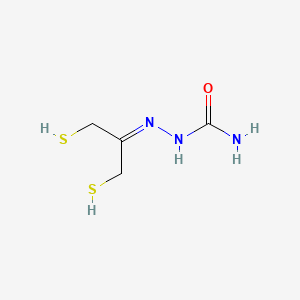
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

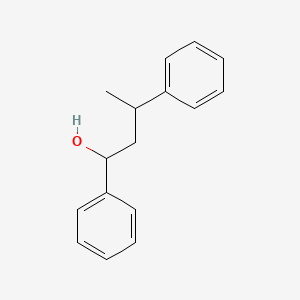
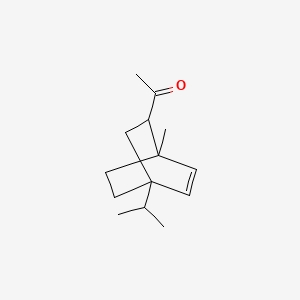
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
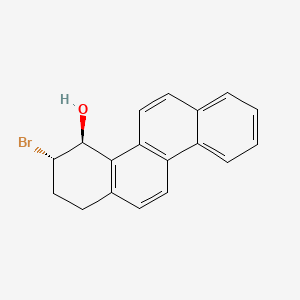

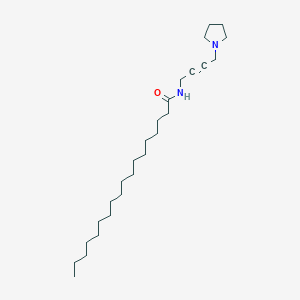
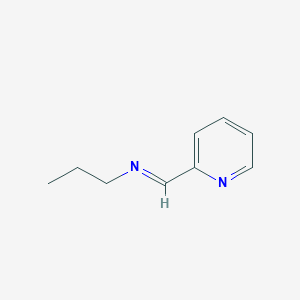
![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
